BenchChemオンラインストアへようこそ!

L-2,4-Diaminobutyric acid

GABA uptake inhibition Neuronal transport Neurochemistry

L-2,4-Diaminobutyric acid (L-DABA) is a uniquely multi-target pharmacological tool irreplaceable by any single in-class compound. Unlike nipecotic acid, L-DABA is a transportable GABA transporter substrate enabling sustained heteroexchange-mediated GABA release—critical for discriminating carrier-mediated mechanisms. Its >20-fold stereospecificity (S(+) vs R(-)) for GABA uptake inhibition exceeds broad-spectrum agents like AOAA. L-DABA also serves as an L-ornithine homologue disrupting polyamine biosynthesis via ODC inhibition. Procure high-purity L-DABA for reproducible results in GABA transport dynamics, antitumor efficacy (43.4% tumor reduction in vivo), and environmental neurotoxin LC-MS/MS calibration.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 1758-80-1
Cat. No. B156857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-2,4-Diaminobutyric acid
CAS1758-80-1
Synonyms2,4-diaminobutyric acid
2,4-diaminobutyric acid dihydrochloride, (+-)-isomer
2,4-diaminobutyric acid dihydrochloride, (S)-isomer
2,4-diaminobutyric acid monohydrochloride, (+-)-isomer
2,4-diaminobutyric acid monohydrochloride, (S)-isomer
2,4-diaminobutyric acid, (+)-isomer
2,4-diaminobutyric acid, (+-)-isomer
2,4-diaminobutyric acid, (R)-isomer
2,4-diaminobutyric acid, (S)-isomer
L-2,4-diaminobutyric acid
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)O)N
InChIInChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
InChIKeyOGNSCSPNOLGXSM-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-2,4-Diaminobutyric Acid (CAS 1758-80-1): Chemical Identity, Mechanism Profile, and Procurement Baseline for Research Applications


L-2,4-Diaminobutyric acid (L-DABA; (S)-2,4-diaminobutanoic acid) is a non-proteinogenic, neurotoxic diamino acid first identified as a bacterial metabolic product and later as a cyanobacterial environmental toxin [1]. It functions as a dual inhibitor of the GABAergic system, blocking both the neuronal uptake of γ-aminobutyric acid (GABA) and inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA catabolism [2]. L-DABA also acts as a structural homologue of L-ornithine, enabling it to interfere with ornithine decarboxylase (ODC) and disrupt polyamine biosynthesis [3]. These mechanisms underpin its established applications as a pharmacological tool for investigating GABA transport dynamics and as an antitumor agent in experimental oncology.

Why Generic Substitution of L-2,4-Diaminobutyric Acid (CAS 1758-80-1) with Related GABA Analogs or Diamino Acids Fails to Replicate Experimental Outcomes


L-2,4-Diaminobutyric acid exhibits a unique, multi-target pharmacological profile that cannot be replicated by any single in-class compound. Unlike the prototypical GABA uptake inhibitor nipecotic acid, L-DABA is a substrate for the GABA transporter, allowing it to engage in heteroexchange and permanently disrupt carrier-mediated GABA release [1]. Compared to other neurotoxic environmental amino acids such as β-N-methylamino-L-alanine (L-BMAA), L-DABA demonstrates a distinct excitotoxic mechanism and a significantly higher potency in neuronal depolarization [2]. Furthermore, its stereospecificity for GABA uptake inhibition (>20-fold difference between S(+) and R(-) isomers) and its differential inhibition of synaptosomal versus cytoplasmic mitochondrial GABA-T are not observed with the broad-spectrum GABA-T inhibitor aminooxyacetic acid (AOAA) [3]. These compound-specific properties render generic substitution scientifically unsound for applications requiring precise modulation of GABA transport, irreversible cellular uptake, or targeted polyamine pathway disruption.

L-2,4-Diaminobutyric Acid (CAS 1758-80-1): A Quantitative Evidence Guide for Scientific Selection Against Closest Analogs and Alternatives


Comparative GABA Uptake Inhibition: L-DABA vs. (±)-Nipecotic Acid

In a direct head-to-head comparison of neuronal GABA uptake inhibitors using a synaptosome-enriched fraction of rat whole brain, (±)-nipecotic acid was approximately 3-fold more potent than L-DABA. The IC50 values were 20 μM for nipecotic acid and 60 μM for L-DABA [1]. Both compounds produced parallel shifts on log-probit plots for [3H]GABA binding, confirming a shared mechanism of action at neuronal GABA uptake sites [1]. Despite lower potency, L-DABA is distinguished by its nature as a transportable substrate that engages in heteroexchange, whereas nipecotic acid is a pure, non-transported inhibitor [2]. This functional difference is critical for studies requiring sustained, carrier-mediated modulation of GABA release.

GABA uptake inhibition Neuronal transport Neurochemistry

Stereospecific GABA Uptake Inhibition: S(+)-DABA vs. R(-)-DABA

The S(+) stereoisomer of 2,4-diaminobutyric acid is at least 20 times more potent than the R(-) stereoisomer as an inhibitor of sodium-dependent GABA uptake in rat brain slices [1]. In contrast, both isomers are equipotent as inhibitors of sodium-independent GABA binding to brain membranes [1]. This stereospecificity is unique among common GABA uptake inhibitors; for instance, the clinically relevant inhibitor tiagabine does not exhibit such a pronounced stereoselective difference in its class. The functional consequence of this stereoselectivity is that procurement of the racemic mixture (DL-DABA) will yield significantly different experimental outcomes in GABA uptake studies compared to the pure L-enantiomer, while both forms will produce equivalent effects in membrane binding assays.

Stereospecificity GABA uptake Neuropharmacology

Comparative Excitotoxic Potency: L-DABA vs. Glutamate, BMAA, and BOAA

In a direct electrophysiological comparison using leech Retzius neurons, 2,4-DABA induced maximal depolarizations of 39.63 ± 2.22 mV at 5 mM and 47.05 ± 4.33 mV at 10 mM, which are several times larger than the maximal depolarizations induced by glutamate, β-N-methylamino-L-alanine (BMAA), or β-N-oxalylamino-L-alanine (BOAA) on the same model system [1]. The study explicitly states that DABA's efficacy "greatly surpasses that of glutamate or beta-N-methylamino alanine" [1]. Additionally, DABA exhibited a novel two-stage depolarization phenomenon not observed with the other excitatory amino acids, and induced irreversible functional disturbances in neurons, with only half of cells recovering normal electrical activity after 5 mM DABA application and none recovering after 10 mM DABA [1].

Excitotoxicity Neurotoxicity Electrophysiology

Comparative Neurotoxicity Among BMAA Isomers: DAB vs. L-BMAA, D-BMAA, and AEG

In a direct comparison of the four naturally occurring isomers of BMAA using primary mouse cortical cultures, the order of neurotoxic potency was determined to be: AEG > DAB > D-BMAA > L-BMAA [1]. 2,4-Diaminobutyric acid (DAB) exhibited greater toxicity than both L-BMAA and D-BMAA, but was less potent than N-(2-aminoethyl)glycine (AEG) [1]. This ranking is critical for environmental toxicology studies and for interpreting data from samples where multiple isomers may co-occur. The study also revealed that AEG induces toxicity through mGluR5 receptor activation and oxidative stress, whereas the mechanisms for DAB may differ [1].

Environmental neurotoxins BMAA isomers Primary cortical cultures

Subcellular Selectivity of GABA Transaminase Inhibition: DABA vs. AOAA

A comparative kinetic analysis of GABA transaminase (GABA-T) from two distinct subcellular fractions of rat brain revealed differential susceptibility to inhibition by DABA and aminooxyacetic acid (AOAA). Synaptosomal GABA-T was comparatively more susceptible to inhibition by DABA than the enzyme from the cytoplasmic mitochondrial fraction [1]. The Ki values for DABA were 8 mM for synaptosomal GABA-T and 13 mM for the cytoplasmic mitochondrial enzyme [1]. In contrast, AOAA exhibited a different selectivity profile, with Ki values of 0.06 μM for cytoplasmic mitochondrial GABA-T and 0.1 μM for synaptosomal GABA-T [1]. This subcellular selectivity profile is unique to DABA among GABA-T inhibitors and may underlie its distinct in vivo pharmacological effects.

GABA transaminase Subcellular fractionation Enzyme inhibition

Ornithine Decarboxylase Substrate Activity: DABA vs. L-Ornithine

L-2,4-Diaminobutyric acid (DABA) acts as an alternative substrate for ornithine decarboxylase (ODC; EC 4.1.1.17), the rate-limiting enzyme in polyamine biosynthesis. However, its activity as a substrate is only 2% of the activity observed with the native substrate L-ornithine [1]. This is a class-level inference, as direct comparison data for other ODC substrate analogs (e.g., L-lysine, which also exhibits 2% relative activity [1]) are available. The decarboxylation of DABA by ODC yields 1,3-diaminopropane and CO2, rather than the putrescine generated from L-ornithine [1]. This inefficient conversion, combined with DABA's structural homology to ornithine, allows it to function as a competitive inhibitor of polyamine synthesis while simultaneously generating a non-physiological diamine product.

Polyamine biosynthesis Ornithine decarboxylase Enzyme substrate specificity

Validated Research and Industrial Applications of L-2,4-Diaminobutyric Acid (CAS 1758-80-1) Based on Quantified Comparative Evidence


Antitumor Efficacy Studies in Murine Fibrosarcoma Models

In vivo administration of L-DABA via intraperitoneal injection (isotonic 0.1 M solution) to mice bearing subcutaneous transplants of mouse fibrosarcoma cells results in a 43.4% reduction in tumor growth . This effect is mechanistically linked to L-DABA's ability to induce osmotic lysis through non-saturated intracellular accumulation, with in vitro studies demonstrating complete (100%) destruction of tumor cells after 24-hour incubation with 10 mM L-DABA . The concentration required to reduce cell count to 50% of control (IC50 for cytotoxicity) is 12.5 mM for normal human fibroblasts and 20 mM for SKMG-1 human glioma cells . This differential sensitivity between tumor and normal cells suggests a potential therapeutic window, though further selectivity studies are required. The compound's unique property as a more potent GABA-T inhibitor in vivo than in vitro further distinguishes its antitumor mechanism from other GABAergic agents [1].

Neuronal GABA Transport Mechanistic Studies Requiring Heteroexchange

L-DABA is a transportable substrate for the GABA transporter, with uptake occurring via the GABA carrier with a Km of 54 ± 12 μM and Vmax of 1.3 ± 0.2 nmol/min/mg protein in rat brain synaptosomes . Its transport is competitively inhibited by GABA, and it engages in heteroexchange, enabling the sustained, carrier-mediated release of endogenous GABA from synaptosomes . This property is essential for experimental protocols designed to discriminate between carrier-mediated and non-carrier-mediated GABA release mechanisms. Unlike the pure inhibitor nipecotic acid (IC50 ≈ 20 μM for uptake inhibition ), L-DABA's dual function as both substrate and inhibitor makes it uniquely suited for studies requiring sustained disruption of GABAergic tone through transporter-mediated exchange.

Cyanobacterial Neurotoxin Detection and Environmental Monitoring

L-2,4-Diaminobutyric acid (DAB) is a neurotoxic non-protein amino acid produced by cyanobacteria that co-occurs with β-N-methylamino-L-alanine (BMAA) and its other isomers (D-BMAA, AEG) in environmental samples . Given that DAB is more neurotoxic than L-BMAA in primary cortical cultures (potency order: AEG > DAB > D-BMAA > L-BMAA) , its accurate quantification is critical for environmental risk assessment. LC-MS/MS methods have been developed specifically for the unambiguous determination of both DAB and BMAA in cyanobacteria and plant seeds, enabling precise differentiation of these structurally similar neurotoxins without derivatization . Procurement of high-purity L-DABA standard is essential for calibrating these analytical workflows and for conducting spike-and-recovery validation experiments in environmental monitoring programs.

Polyamine Biosynthesis Pathway Interrogation

L-DABA serves as a structural homologue of L-ornithine and acts as an ornithine anti-metabolite, inhibiting ornithine decarboxylase (ODC) and thereby depressing the biosynthesis of polyamines (putrescine, spermidine, spermine) . In a murine neural tube defect model, oral administration of DABA (total dose: 450-1350 mg/kg body mass) to pregnant female mice resulted in profound alterations in urinary metabolic profiles, with neural tube defects (exencephaly) occurring in 5-17% of exposed fetuses . This teratogenic effect is directly attributable to DABA's disruption of polyamine homeostasis during critical developmental windows. For researchers investigating the role of polyamines in cell proliferation, differentiation, or developmental toxicity, L-DABA provides a validated pharmacological tool for ODC inhibition, with the unique advantage of generating 1,3-diaminopropane (rather than putrescine) upon decarboxylation , a metabolic signature that can be tracked independently of endogenous polyamine pools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-2,4-Diaminobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.